molecular formula C18H14N2O3 B11234016 8-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one

8-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one

Cat. No.: B11234016
M. Wt: 306.3 g/mol
InChI Key: UQSNNQVGXXQVFW-UHFFFAOYSA-N
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Description

“8-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE” is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE” typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Coupling with Chromenone: The benzodiazole intermediate is then coupled with a chromenone derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the benzodiazole ring or the chromenone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its bioactive properties.

    Industry: Applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of “8-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE” would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole or 2-aminobenzimidazole.

    Chromenone Derivatives: Compounds such as coumarin or 4-hydroxycoumarin.

Uniqueness

“8-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE” is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other benzodiazole or chromenone derivatives.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

8-methoxy-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one

InChI

InChI=1S/C18H14N2O3/c1-10-6-7-13-14(8-10)20-17(19-13)12-9-11-4-3-5-15(22-2)16(11)23-18(12)21/h3-9H,1-2H3,(H,19,20)

InChI Key

UQSNNQVGXXQVFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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